

# A Technical Guide to 24:0 Coenzyme A-d4 (Lignoceroyl-CoA-d4)

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## Compound of Interest

Compound Name: 24:0 Coenzyme A-d4

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## Introduction

**24:0 Coenzyme A-d4**, also known as Lignoceroyl Coenzyme A-d4, is a deuterated form of Lignoceroyl-CoA, a very long-chain saturated fatty acyl-CoA. This stable isotope-labeled internal standard is an indispensable tool in mass spectrometry-based lipidomics and metabolic research. Its chemical properties, nearly identical to its endogenous, non-labeled counterpart, allow for precise quantification of very long-chain fatty acyl-CoAs in complex biological matrices. This guide provides a comprehensive overview of **24:0 Coenzyme A-d4**, its biochemical significance, and its application in experimental research.

## Core Properties and Data

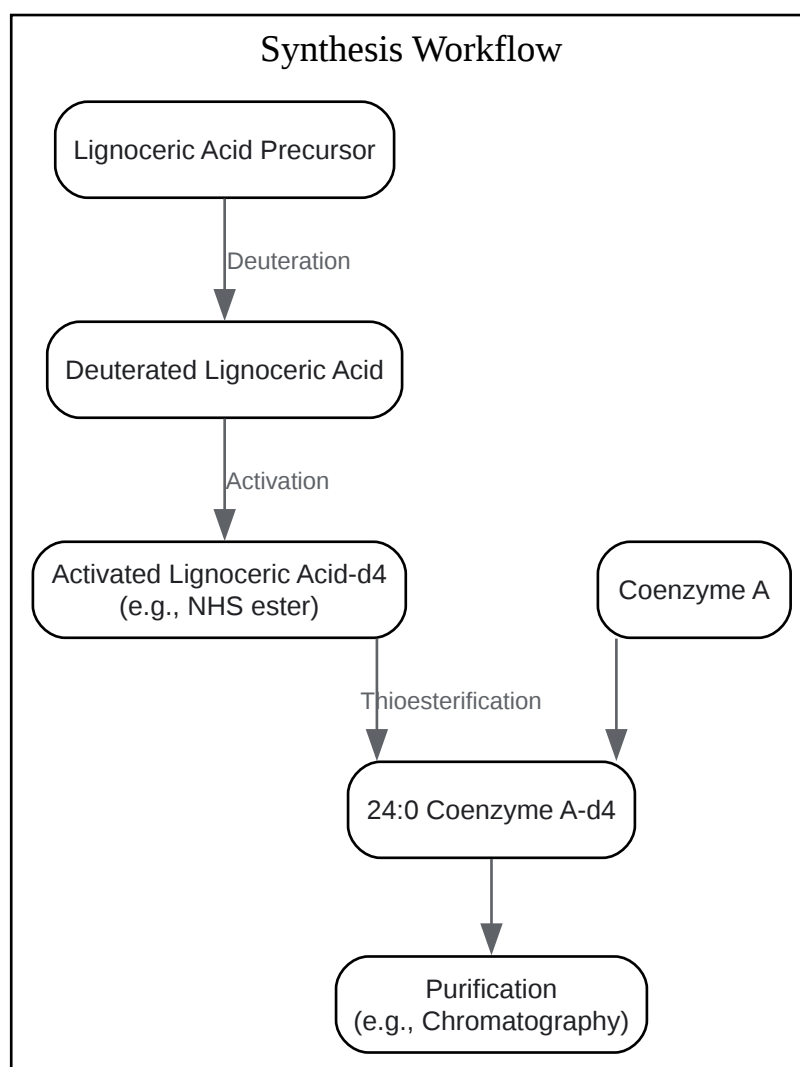
**24:0 Coenzyme A-d4** is a high-purity, synthetic compound used primarily as an internal standard in analytical chemistry.<sup>[1]</sup> Its key physical and chemical properties are summarized below.

Property	Value	Reference
Chemical Formula	C45H81D4N7O17P3S	[2]
Molecular Weight	1139.21 g/mol	[2]
Exact Mass	1172.574 Da	[2]
CAS Number	2260670-66-2	[2]
Appearance	Solid	[2]
Purity	>99%	[3]
Storage	-20°C	[3]

## Synthesis of 24:0 Coenzyme A-d4

The synthesis of **24:0 Coenzyme A-d4** involves the preparation of deuterated lignoceric acid followed by its conjugation to Coenzyme A. While specific proprietary synthesis details are not publicly available, a general workflow can be inferred from established methods for synthesizing deuterated fatty acids and their subsequent conversion to CoA thioesters.[4][5][6]

A plausible synthetic route would begin with a suitable precursor to lignoceric acid that can undergo deuteration. One common method for deuteration is through catalytic H/D exchange reactions. The resulting deuterated lignoceric acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester or an acid chloride.[4] This activated intermediate is subsequently reacted with the free thiol group of Coenzyme A to form the stable thioester bond, yielding the final product, **24:0 Coenzyme A-d4**. Purification is typically achieved through chromatographic techniques.



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A generalized workflow for the synthesis of **24:0 Coenzyme A-d4**.

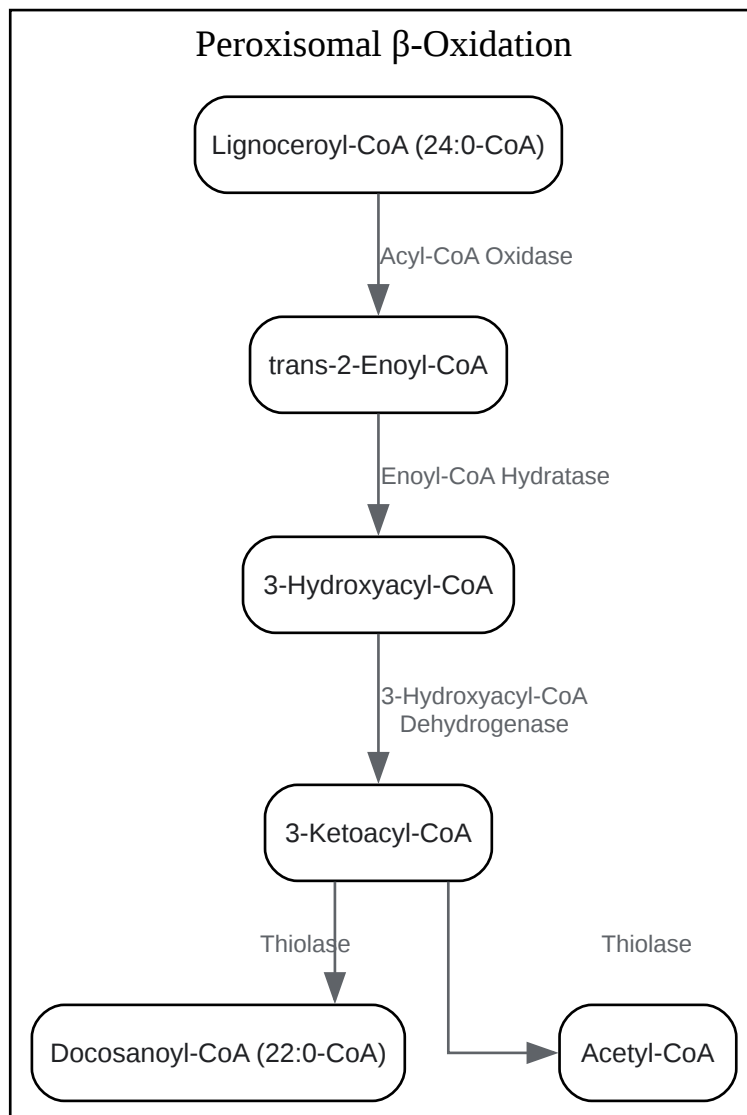
## Biochemical Significance and Signaling Pathways

Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs). It is involved in several critical cellular processes, including peroxisomal  $\beta$ -oxidation and the synthesis of sphingolipids.<sup>[7][8]</sup>

## Peroxisomal $\beta$ -Oxidation of Lignoceroyl-CoA

VLCFAs, such as lignoceric acid (24:0), are primarily degraded in peroxisomes.<sup>[7]</sup> Lignoceric acid is first activated to Lignoceroyl-CoA, which then enters the peroxisomal  $\beta$ -oxidation spiral.

This pathway involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[3][9] The acetyl-CoA can then be transported to the mitochondria for energy production. Defects in this pathway can lead to the accumulation of VLCFAs, which is characteristic of certain genetic disorders like X-linked adrenoleukodystrophy and Zellweger syndrome.[10]

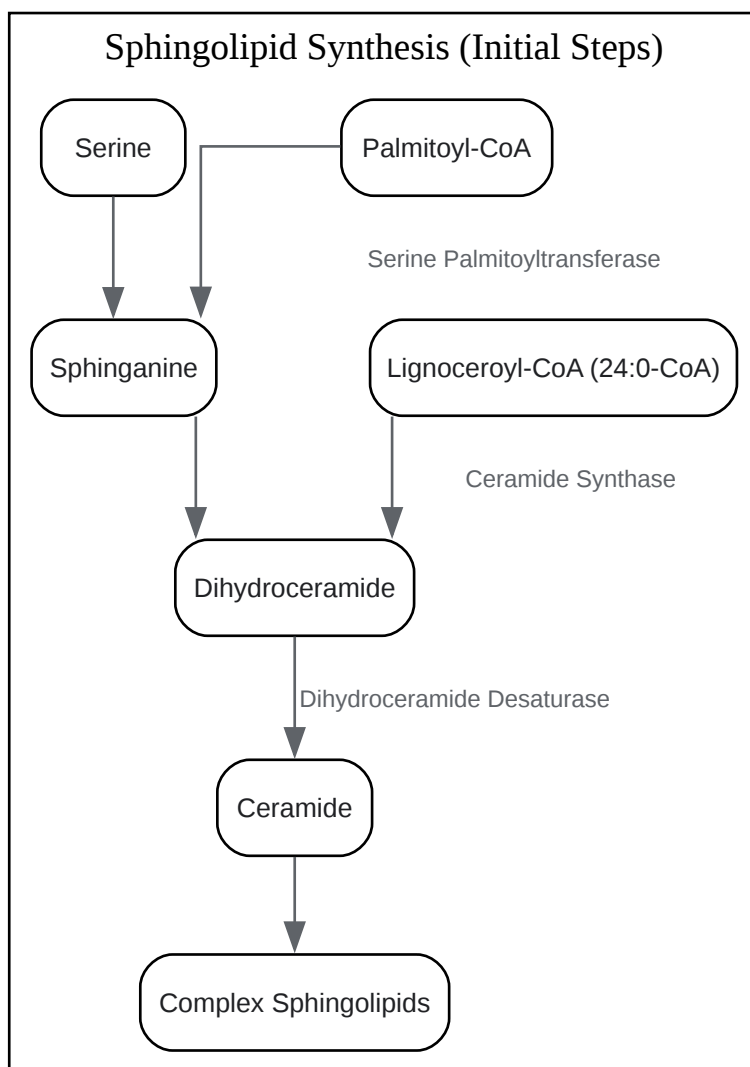


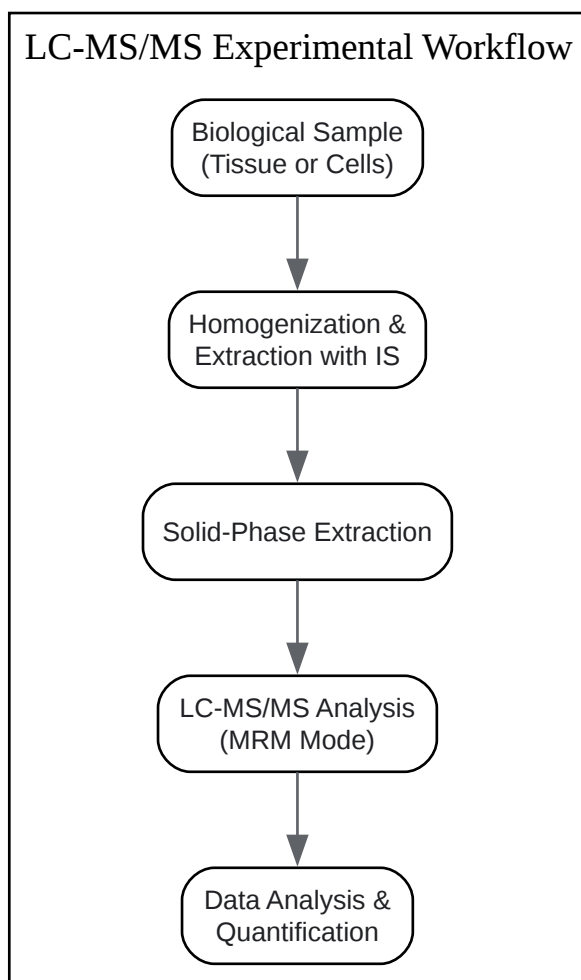
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The peroxisomal  $\beta$ -oxidation pathway of Lignoceroyl-CoA.

## Role in Sphingolipid Synthesis

Lignoceroyl-CoA also serves as a substrate for the synthesis of complex sphingolipids, which are essential components of cell membranes, particularly in the nervous system.[8][11] In the endoplasmic reticulum, ceramide synthase enzymes catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as Lignoceroyl-CoA, to form ceramide.[12] Ceramides containing very long-chain fatty acids are crucial for the proper function of myelin.





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